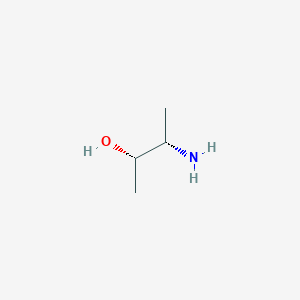
(2S,3S)-3-Aminobutan-2-OL
Übersicht
Beschreibung
(2S,3S)-3-Aminobutan-2-OL, also known as L-threonine, is a non-essential amino acid that is produced naturally in the human body. It is an important building block for proteins and is involved in many biochemical processes in the body. In recent years, there has been growing interest in the synthesis and application of this compound in scientific research.
Wirkmechanismus
(2S,3S)-3-Aminobutan-2-OL works by interacting with various receptors and enzymes in the body. It is involved in the synthesis of neurotransmitters, such as serotonin and dopamine, which play a key role in regulating mood, behavior, and other physiological processes. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects in the body. It is involved in the regulation of protein synthesis and can help maintain muscle mass and function. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S)-3-Aminobutan-2-OL in lab experiments is its versatility. It can be used in a wide range of applications, from peptide synthesis to the production of pharmaceuticals and industrial products. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations to using this compound in lab experiments. It can be expensive to produce and may not be suitable for all applications. Additionally, this compound may have variable purity levels, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving (2S,3S)-3-Aminobutan-2-OL. One area of interest is its potential use in the treatment of neurological disorders. Studies have shown that this compound may have neuroprotective properties and could help prevent or slow the progression of diseases such as Alzheimer's and Parkinson's.
Another area of interest is the use of this compound in the production of industrial products. Researchers are exploring ways to use this compound as a building block for the production of biodegradable plastics and other sustainable materials.
In conclusion, this compound is a versatile and important amino acid that has many potential applications in scientific research. Its unique properties make it a valuable tool for studying a wide range of biochemical and physiological processes, and researchers are continuing to explore new ways to use this compound in the future.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Aminobutan-2-OL has a wide range of applications in scientific research. It is commonly used as a building block for peptide synthesis and can be used in the production of pharmaceuticals, food additives, and other industrial products. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2S,3S)-3-aminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


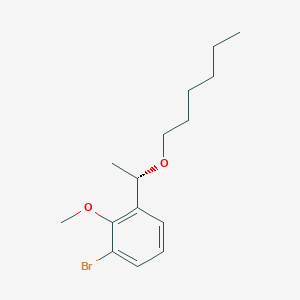
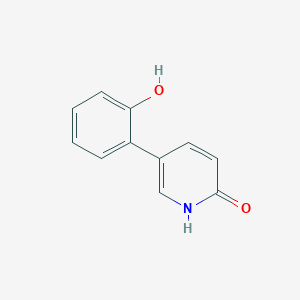

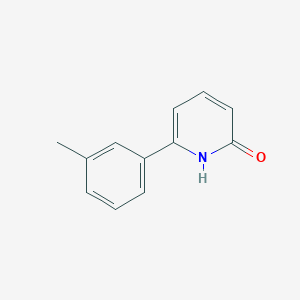

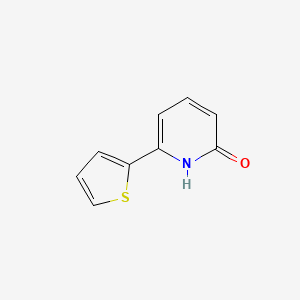

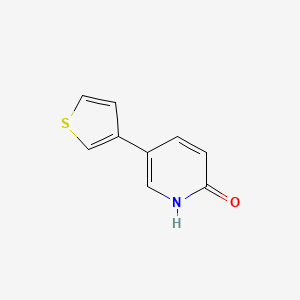
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B3213110.png)
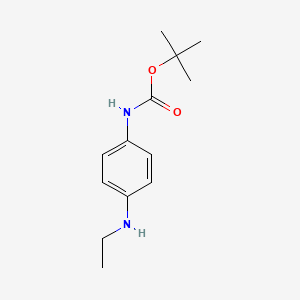
![2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3213116.png)

